N-(3-aminobutyl)-5-bromo-2-chlorobenzenesulfonamide;hydrochloride
Description
N-(3-aminobutyl)-5-bromo-2-chlorobenzenesulfonamide;hydrochloride: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound is characterized by the presence of an aminobutyl group, a bromine atom, and a chlorine atom attached to a benzenesulfonamide structure, making it a unique and potentially valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(3-aminobutyl)-5-bromo-2-chlorobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrClN2O2S.ClH/c1-7(13)4-5-14-17(15,16)10-6-8(11)2-3-9(10)12;/h2-3,6-7,14H,4-5,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPNZOBWSPCAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminobutyl)-5-bromo-2-chlorobenzenesulfonamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzenesulfonyl chloride and 3-aminobutylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Procedure: The 5-bromo-2-chlorobenzenesulfonyl chloride is added dropwise to a solution of 3-aminobutylamine in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. These reactions can be facilitated by using nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aminobutyl group can be oxidized to form corresponding imines or amides, while reduction reactions can convert the sulfonamide group to sulfonic acids or sulfonyl hydrazides.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions (e.g., room temperature to 80°C).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted sulfonamides or sulfonyl derivatives.
Oxidation Reactions: Formation of imines, amides, or sulfonic acids.
Reduction Reactions: Formation of sulfonyl hydrazides or reduced amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of various organic transformations.
Material Science: It can be incorporated into polymer matrices to develop advanced materials with specific properties such as conductivity or thermal stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it valuable in studying enzyme kinetics and mechanisms.
Protein Labeling: It can be used to label proteins for imaging or tracking purposes in biological systems.
Medicine:
Antibacterial Agent: Due to its sulfonamide structure, the compound may exhibit antibacterial properties, making it a potential candidate for developing new antibiotics.
Drug Development: It can serve as a lead compound for designing new drugs targeting specific biological pathways or diseases.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, or specialty chemicals.
Analytical Chemistry: It can be employed as a standard or reference material in analytical methods such as chromatography or spectroscopy.
Mechanism of Action
The mechanism of action of N-(3-aminobutyl)-5-bromo-2-chlorobenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the desired therapeutic or biological effects. Additionally, the aminobutyl group can enhance the compound’s binding affinity and specificity for its targets, further contributing to its effectiveness.
Comparison with Similar Compounds
N-(3-aminopropyl)-5-bromo-2-chlorobenzenesulfonamide: Similar structure but with a shorter alkyl chain.
N-(3-aminobutyl)-4-bromo-2-chlorobenzenesulfonamide: Similar structure but with a different position of the bromine atom.
N-(3-aminobutyl)-5-chloro-2-bromobenzenesulfonamide: Similar structure but with reversed positions of the bromine and chlorine atoms.
Uniqueness: N-(3-aminobutyl)-5-bromo-2-chlorobenzenesulfonamide;hydrochloride is unique due to the specific arrangement of the bromine and chlorine atoms on the benzenesulfonamide structure, combined with the aminobutyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and chlorine atoms can enhance the compound’s ability to participate in various chemical reactions, while the aminobutyl group can improve its solubility and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
